molecular formula C8H16N2 B046515 3-(Pentylamino)propanenitrile CAS No. 59676-91-4

3-(Pentylamino)propanenitrile

Cat. No. B046515
CAS RN: 59676-91-4
M. Wt: 140.23 g/mol
InChI Key: USJGCZUFFGVFMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for compounds related to 3-(Pentylamino)propanenitrile often involve multi-step chemical reactions starting from basic or readily available materials. For instance, the synthesis of 3-(N-Methyl-N-pentylamino)propanoic acid hydrochloride involves converting methylamine to N-methylpentylamine through successive reactions, followed by reaction with methyl acrylate and hydrolysis, yielding an overall yield of 63.93% (Han Jing, 2011). This process highlights the complexity and efficiency of synthesizing structurally related compounds.

Molecular Structure Analysis

The molecular structure of 3-(Pentylamino)propanenitrile and related compounds has been analyzed through various spectroscopic techniques, including infrared (IR), Raman, and surface-enhanced Raman scattering (SERS) spectra, as well as density functional theory (DFT) for optimization of ground state geometries (G. D. Fleming et al., 2011). These studies provide valuable insights into the electronic structure and potential reactivity of the molecule.

Chemical Reactions and Properties

3-(Pentylamino)propanenitrile may undergo various chemical reactions, reflecting its functional groups' reactivity. For instance, the amino group can participate in coupling reactions, while the nitrile group may be involved in hydrocyanation reactions or serve as a handle for further functional group transformations. Studies on related compounds have shown that the Fe(0)/GAC micro-electrolysis system can degrade similar structures, indicating potential chemical reactivity pathways (B. Lai et al., 2013).

Physical Properties Analysis

The physical properties of 3-(Pentylamino)propanenitrile, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. While specific data on this compound might be scarce, related compounds' study provides a basis for understanding solvatochromic behavior, crystalline structure, and solubility trends, which can be insightful for predicting the physical behavior of 3-(Pentylamino)propanenitrile.

Chemical Properties Analysis

The chemical properties of 3-(Pentylamino)propanenitrile, including its reactivity with different chemical agents and conditions, are fundamental to its use in synthesis. Research on similar compounds has explored their reactivity in various conditions, including radical-based synthesis approaches and reactions involving cross dehydrogenative coupling under aerobic conditions, providing a window into the chemical versatility of such structures (K. Alagiri & K. R. Prabhu, 2012).

Scientific Research Applications

  • Electrochemical Applications : A study by Elamin, Hashim, and Mohammed (2021) highlighted the electrochemical synthesis of poly(3-(9H-carbazol-9-yl)propanenitrile) film, which exhibits a green color in the oxidized state and high transmittance in the neutral state. This material shows potential applications in solar cells and photovoltaics (Elamin, Hashim, & Mohammed, 2021).

  • Condensation Reagent : T3P®, a related compound, has been identified as a highly effective and non-toxic condensation reagent for various chemical reactions, particularly those involving multiple functional groups. This was highlighted in research by Meudt and Wisdom (2008) (Meudt & Wisdom, 2008).

  • Inflammation Inhibition : In the medical chemistry field, derivatives of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile were found to effectively reduce immune complex-induced inflammation, as noted in a study by Haviv et al. (1988). This research emphasizes the importance of the nitrogen 1' of the hydrazino group in activity (Haviv et al., 1988).

  • Enzymatic Synthesis Enhancement : Ultrasound irradiation was shown to significantly enhance enzyme activity and enantioselectivity in the synthesis of (S)-3-hydroxy-3-(2-thienyl) propanenitrile, a key building block for (S)-duloxetine, according to a study by Liu et al. (2016) (Liu et al., 2016).

  • Antimicrobial Activity : Compounds synthesized from 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles and their derivatives exhibited potent antimicrobial activity with low cytotoxicity, as found by Desai, Pandya, and Vaja (2017) (Desai, Pandya, & Vaja, 2017).

properties

IUPAC Name

3-(pentylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-3-4-7-10-8-5-6-9/h10H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJGCZUFFGVFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375102
Record name 3-(pentylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentylamino)propanenitrile

CAS RN

59676-91-4
Record name 3-(pentylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59676-91-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Yang, D Liu, Y Liu, M Sugiya, T Imamoto… - …, 2015 - ACS Publications
Novel P-stereogenic pincer-Ni complexes {κ P ,κ C ,κ P -3,5-Me 2 -2,6-(Me t BuPCH 2 ) 2 C 6 H}NiCl (3), {κ P ,κ C ,κ P -3,5-Me 2 -2,6-(Me t BuPCH 2 ) 2 C 6 H}NiOTf (4), [{κ P ,κ N ,κ P -2,…
Number of citations: 45 pubs.acs.org

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